molecular formula C20H21N3O3S B2967339 methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate CAS No. 2034492-12-9

methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2967339
CAS No.: 2034492-12-9
M. Wt: 383.47
InChI Key: BGSPAVNXVYVFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is a heterocyclic compound featuring a benzoate ester core modified with a carbamoyl linker, a pyrazole ring (3,5-dimethyl-substituted), and a thiophene moiety. This structure integrates aromatic and heteroaromatic systems, which are common in pharmaceuticals and agrochemicals due to their bioactivity and stability.

Properties

IUPAC Name

methyl 4-[[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-13-10-14(2)23(22-13)18(17-8-9-27-12-17)11-21-19(24)15-4-6-16(7-5-15)20(25)26-3/h4-10,12,18H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSPAVNXVYVFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from appropriate diketones and hydrazines.

    Attachment of the thiophene ring: Via cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the carbamoyl linkage: Using carbamoyl chloride or isocyanate intermediates.

    Esterification: To introduce the benzoate ester group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the pyrazole ring or the ester group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its use as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

    Materials Science: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Structural Analogues with Pyrazole and Thiophene Moieties

  • Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate ():

    • Key Differences : Replaces the benzoate ester with a pyrrole ring and substitutes the thiophene with a thiazole group.
    • Pharmacological Relevance : Demonstrated antimicrobial and anti-inflammatory activity in preclinical studies, attributed to the thiazole’s electron-rich sulfur atom enhancing target binding .
    • Molecular Weight (MW) : 385.43 g/mol (vs. ~403.47 g/mol for the target compound).
  • Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate ():

    • Key Differences : Substitutes the pyrazole-thiophene-ethylcarbamoyl chain with a thiadiazole-methoxy group.
    • Functional Impact : The thiadiazole ring increases rigidity and may improve metabolic stability compared to the more flexible ethylcarbamoyl linker in the target compound .
    • MW : 369.40 g/mol.

Functional Analogues with Carbamate/Ester Linkers

  • Thiazol-5-ylmethyl Carbamate Derivatives ():
    • Key Differences : Replace the benzoate ester with carbamate groups linked to complex hexane backbones.
    • Application : These analogs are designed as protease inhibitors (e.g., HIV-1 protease), leveraging the carbamate’s hydrolytic stability for prolonged activity .

Agrochemical Benzoate Derivatives ():

  • Example: Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate (haloxyfop-methyl).
  • Key Differences: Features a pyridine ring and propanoate chain instead of pyrazole-thiophene-ethylcarbamoyl.
  • Application : Used as an herbicide, highlighting how ester modifications tune lipophilicity for plant membrane penetration .

Comparative Data Table

Compound Name Core Structure Heterocycles Present Molecular Formula MW (g/mol) Key Applications/Activities Source
Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate Benzoate ester + carbamoyl Pyrazole, Thiophene C₂₀H₂₀N₃O₃S 403.47 Hypothesized enzyme inhibition N/A
Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate Pyrrole + thiazole Thiazole, Pyrrole C₂₀H₂₀N₄O₃S 385.43 Antimicrobial, anti-inflammatory
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Benzoate ester + thiadiazole Thiadiazole C₁₈H₁₅N₃O₄S 369.40 Unknown (structural analog)
Thiazol-5-ylmethyl carbamates (e.g., compound m in ) Hexane backbone + carbamate Thiazole C₃₉H₄₃N₇O₈S₂ 842.94 Protease inhibition

Research Findings and Implications

  • Binding Affinity : The pyrazole and thiophene groups in the target compound likely enhance hydrophobic interactions and hydrogen bonding, as seen in similar scaffolds optimized via Glide XP docking (e.g., hydrophobic enclosure scoring in ) .
  • Synthetic Challenges : highlights the complexity of synthesizing multi-heterocyclic systems, suggesting that the target compound’s pyrazole-thiophene-ethyl chain may require multi-step protocols involving Ullmann or Suzuki couplings .

Biological Activity

Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. Its structure incorporates a pyrazole ring, a thiophene moiety, and a benzoate ester group, which contribute to its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications and mechanisms of action, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3} with a molecular weight of 338.36 g/mol. The compound features functional groups that are known to interact with various biological targets.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing cellular responses.
  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines, possibly through apoptosis induction.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, benzamide derivatives have shown significant inhibitory activity against cancer cell proliferation with IC50 values ranging from 0.2 to 10 µM across different human cancer cell lines . this compound is hypothesized to exhibit comparable activity due to its structural analogies.

CompoundCell LineIC50 (µM)Reference
Benzamide Derivative AMCF-75.85
Benzamide Derivative BA5493.0
Methyl CompoundTBDTBDTBD

Anti-inflammatory Activity

The pyrazole ring is associated with anti-inflammatory properties in various compounds. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes and reduce pro-inflammatory cytokine production . This suggests that this compound may also possess similar anti-inflammatory effects.

Study on Anticancer Effects

A study evaluating the anticancer properties of related compounds found that certain pyrazole derivatives exhibited strong antiproliferative activity against multiple cancer cell lines, including breast (MCF7) and lung (A549). These compounds had IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Study on Enzyme Inhibition

A recent investigation into the enzyme inhibition capabilities of pyrazole derivatives revealed that some compounds could inhibit key enzymes involved in inflammatory responses effectively. The study suggested that structural modifications could enhance these inhibitory effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.